molecular formula C22H27NO5 B2710492 tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate CAS No. 2087493-20-5

tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate

Cat. No.: B2710492
CAS No.: 2087493-20-5
M. Wt: 385.46
InChI Key: DAUUXDSYQDWNKV-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further linked to a benzyloxy and formyl-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate typically involves multiple steps:

  • Formation of the Benzyloxy Group: : The initial step often involves the protection of a phenol group with a benzyl group. This can be achieved through the reaction of phenol with benzyl bromide in the presence of a base such as potassium carbonate.

  • Formylation: : The next step is the formylation of the protected phenol. This can be done using a Vilsmeier-Haack reaction, where the benzyloxyphenol is treated with a formylating agent like DMF and POCl3 to introduce the formyl group at the desired position.

  • Linking the Propyl Chain: : The propyl chain can be introduced via a nucleophilic substitution reaction. The benzyloxy-4-formylphenol is reacted with 3-bromopropylamine to form the intermediate product.

  • Carbamate Formation: : Finally, the tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The formyl group in tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate can undergo oxidation to form a carboxylic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The benzyloxy group can be substituted under nucleophilic aromatic substitution conditions. For example, it can be replaced with a different nucleophile in the presence of a strong base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major product depends on the nucleophile used in the reaction.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate can be used as an intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology and Medicine

In medicinal chemistry, this compound can be explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, while the benzyloxy and formyl groups can be modified to enhance biological activity or selectivity.

Industry

In the chemical industry, this compound can be used in the synthesis of polymers or as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate exerts its effects depends on its application. In a biological context, the carbamate group can be hydrolyzed by enzymes to release the active drug. The benzyloxy and formyl groups can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(benzyloxy)carbamate: Lacks the propyl and formyl groups, making it less versatile for further functionalization.

    tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of the benzyloxy and formyl groups, leading to different reactivity and applications.

    tert-Butyl N-(4-formylphenyl)carbamate:

Uniqueness

tert-Butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate is unique due to its combination of functional groups, which provide multiple sites for chemical modification. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

tert-butyl N-[3-(4-formyl-2-phenylmethoxyphenoxy)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-12-7-13-26-19-11-10-18(15-24)14-20(19)27-16-17-8-5-4-6-9-17/h4-6,8-11,14-15H,7,12-13,16H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUUXDSYQDWNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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